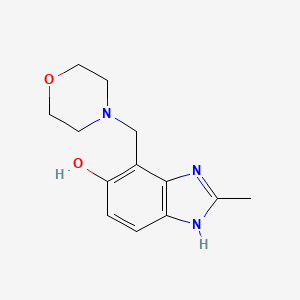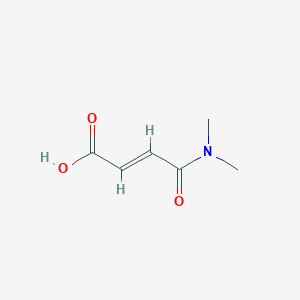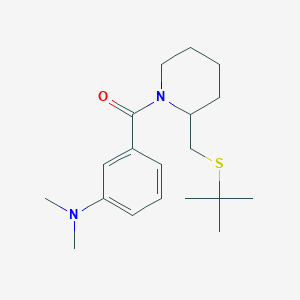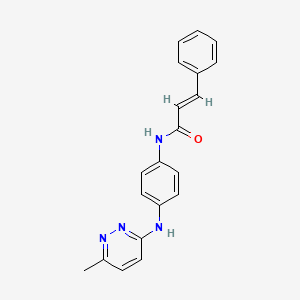
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Cinnamamide derivatives have been extensively studied for their anticonvulsant properties. Investigations into the crystallographic structures of N-substituted cinnamamide derivatives have provided insights into their potential anticonvulsant mechanisms. These compounds possess fragments considered beneficial for anticonvulsant activity, including a phenyl ring or other hydrophobic unit, an electron-donor atom, and a hydrogen-bond acceptor/donor domain. Structure-activity analysis suggests that the anticonvulsant properties may be related to the N-atom substituent, highlighting the importance of appropriate interactions with the molecular target for anticonvulsant efficacy (Żesławska et al., 2017).
Antitubercular Evaluation
The design and synthesis of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives for antitubercular evaluation have shown promising results. A molecular hybridization approach led to the synthesis of compounds exhibiting significant activity against Mycobacterium tuberculosis. The systematic modification around part C of the molecule, linked through amide and carbamate functionality, underscores the role of these derivatives in improving the physicochemical properties and influencing the pharmacokinetic and pharmacodynamic behaviors against tuberculosis (Patel & Telvekar, 2014).
Anti-inflammatory and Analgesic Activities
Cinnamamide derivatives have been identified for their potential non-acidic anti-inflammatory properties. A study synthesized and evaluated various benzamides and cinnamamides, identifying compounds with potent activity in treating carrageenan-induced peripheral edema. This suggests a mechanism of action that may involve interference with transmembrane events, leading to a reduction in the production of reactive oxygen species (Robert et al., 1994).
Neuroprotective and Anti-ischemic Activities
Cinnamamide derivatives have also been explored for their neuroprotective and anti-ischemic activities. The synthesis and characterization of novel compounds have indicated their effectiveness against neurotoxicity induced by glutamine in PC12 cells. Additionally, in vivo experiments have shown protective effects on cerebral infarction, suggesting these derivatives as potential candidates for treating neurodegenerative disorders (Zhong et al., 2018).
Anticancer Potentials
The exploration of cinnamic acid derivatives, including cinnamamides, has highlighted their underutilized potential as anticancer agents. These compounds' chemical properties allow for various reactive site modifications, which have been leveraged in medicinal research to develop both traditional and synthetic antitumor agents. Recent attention towards cinnamoyl derivatives has emphasized their significant antitumor efficacy, underscoring the need for further exploration in this domain (De, Baltas, & Bedos-Belval, 2011).
Eigenschaften
IUPAC Name |
(E)-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-15-7-13-19(24-23-15)21-17-9-11-18(12-10-17)22-20(25)14-8-16-5-3-2-4-6-16/h2-14H,1H3,(H,21,24)(H,22,25)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERNPYMVUVMSHS-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

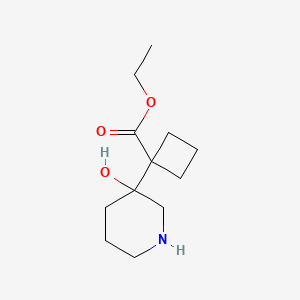
![Methyl (3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride](/img/structure/B2596232.png)
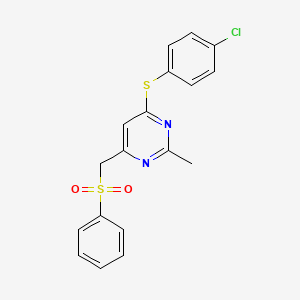
![2-Cyclopropyl-4-[[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2596236.png)
![2-(2-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2596239.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2596241.png)
![tert-butyl N-{3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate](/img/structure/B2596242.png)
![(7R)-2-[(5-Chloropyridin-2-yl)oxymethyl]-5-(2-fluoropyridin-3-yl)-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2596243.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2596244.png)
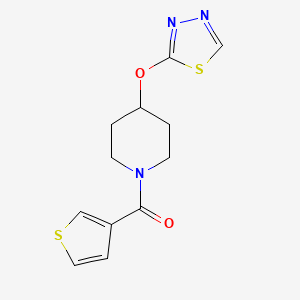
![3-(3-Chlorophenyl)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2596247.png)
